molecular formula C14H22O8 B1606251 Tetraethyl 1,1,2,2-ethanetetracarboxylate CAS No. 632-56-4

Tetraethyl 1,1,2,2-ethanetetracarboxylate

Cat. No. B1606251
CAS RN: 632-56-4
M. Wt: 318.32 g/mol
InChI Key: UQSBVZIXVVORQC-UHFFFAOYSA-N
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Description

Tetraethyl 1,1,2,2-ethanetetracarboxylate, also known as Tetrakis (ethoxycarbonyl)ethane or 1,1,2,2-Tetracarbethoxyethane, is a chemical compound with the formula C14H22O8 . It is used in the synthesis of double-ring molecules .


Synthesis Analysis

This compound has been used in the synthesis of double-ring molecules . It was also used in the preparation of tapt and tapt·4HCl·EtOH·0.5H2O .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound has been used in the synthesis of double-ring molecules . It was also used in the preparation of tapt and tapt·4HCl·EtOH·0.5H2O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.32 . Its melting point is 73-75 °C (lit.) . The density is 1.0640 and the refractive index is 1.4105 (estimate) .

Scientific Research Applications

Electrochemical Reduction

Research demonstrates that tetraalkylammonium compounds can undergo electrochemical reduction, leading to various chemical reactions including the Hofmann elimination, which produces alkenes and trialkylamines. This insight could inform studies on electrochemical properties or reactivity of related esters including Tetraethyl 1,1,2,2-ethanetetracarboxylate (Dahm & Peters, 1996).

Multicomponent Reactions

Tetrazole derivatives, known for their stability and bioisosterism with carboxylic acids, highlight the importance of multicomponent reactions (MCRs) for generating complex molecules. This context could guide research into synthesizing novel compounds from this compound via MCRs for medicinal chemistry applications (Neochoritis, Zhao, & Dömling, 2019).

Metal-Organic Frameworks (MOFs)

The use of polycarboxylate ligands in constructing MOFs with diverse structures suggests potential applications for this compound in designing new MOF materials. These materials have implications for catalysis, gas storage, and separation technologies (Sun et al., 2010).

Palladium-Catalysed Synthesis

Research on palladium-catalysed synthesis of triaryl(heteroaryl)methanes via C–H functionalization reveals pathways for creating complex organic structures. This could imply methods for derivatizing this compound in organic synthesis and materials science (Zhang et al., 2017).

Catalysis and MOF Properties

Studies on permanently microporous MOFs with metalloporphyrin struts offer insights into catalysis and substrate concentration effects within MOF pores. This research might inform applications of this compound in catalysis or as a building block in MOF design (Shultz et al., 2009).

Safety and Hazards

Tetraethyl 1,1,2,2-ethanetetracarboxylate is classified as a combustible solid . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

Tetraethyl 1,1,2,2-ethanetetracarboxylate is primarily used as a chemical reagent in the synthesis of double-ring molecules

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a chemical reagent, it contributes to the synthesis of double-ring molecules . The exact nature of these effects would depend on the specific reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the specific reaction conditions (such as temperature and pH), the presence of other reactants, and the specific procedures used in the reaction .

Biochemical Analysis

Biochemical Properties

Tetraethyl 1,1,2,2-ethanetetracarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the synthesis of complex organic molecules . The compound is known to participate in esterification reactions, where it acts as a reactant to form esters. Additionally, this compound is involved in the preparation of tapt and tapt·4HCl·EtOH·0.5H2O, indicating its utility in organic synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the proliferation and differentiation of cells, potentially altering their normal physiological functions. Furthermore, this compound can impact cellular homeostasis by interacting with key regulatory proteins and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with proteins and enzymes is crucial for its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At higher doses, this compound can become toxic, leading to adverse effects on cellular and physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux and alter metabolite levels within cells. It is known to participate in esterification and hydrolysis reactions, contributing to the synthesis and breakdown of complex organic molecules . The interactions of this compound with metabolic enzymes are critical for its function in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments are influenced by these interactions . Understanding the transport and distribution of this compound is essential for elucidating its role in cellular functions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound provides insights into its mechanism of action and effects on cellular processes .

properties

IUPAC Name

tetraethyl ethane-1,1,2,2-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O8/c1-5-19-11(15)9(12(16)20-6-2)10(13(17)21-7-3)14(18)22-8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSBVZIXVVORQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212554
Record name Tetraethyl ethane-1,1,2,2-tetracarboxylate
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Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

632-56-4
Record name 1,1,2,2-Tetraethyl 1,1,2,2-ethanetetracarboxylate
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Record name Tetraethyl 1,1,2,2-ethanetetracarboxylate
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Record name Tetrakis(ethoxycarbonyl)ethane
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Record name Tetraethyl ethane-1,1,2,2-tetracarboxylate
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Record name Tetraethyl ethane-1,1,2,2-tetracarboxylate
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Record name Tetraethyl 1,1,2,2-ethanetetracarboxylate
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Synthesis routes and methods

Procedure details

Employing the apparatus and procedure described in EXAMPLE 3 above, the cathode compartment was charged with 100 milliliters of 0.3 molar sodium iodide in dry acetonitrile (dried as described in Procedure A, EXAMPLE 1 above), 2.6 grams (0.02 mole) of N-methyldiglycolimide, and 3.2 grams (0.01 mole of tetraethyl ethenetetracarboxylate and the anode compartment was charged with 30 milliliters of the 0.3 molar sodium iodide in dry acetonitrile solution. Electrolysis was conducted as described in Procedure A, EXAMPLE 1 above for 4.2 hours. Upon completion of the electrolysis, the cell was transferred to the dry box and the catholyte, containing precipitated material, was separated from the mercury pool. The solvent was evaporated in vacuo to leave a residue which was mixed with water. Evolution of gas immediately ensued and a portion of the solid material dissolved. The undissolved solid was collected by suction filtration to give a quantitative yield of tetraethyl ethane-1,1,-2,2,-tetracarboxylate. Evaporation of the filtrate in vacuo yielded 2.03 grams (52 percent) of sodium N-methyldiglycolimide-3-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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